molecular formula C21H17N3O3S B11081499 (5Z)-1-(3-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-1-(3-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11081499
M. Wt: 391.4 g/mol
InChI Key: AISIGWPPWNAELV-YVLHZVERSA-N
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Description

1-(3-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Methoxyphenyl Intermediate:

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Pyrimidinedione Formation: The pyrimidinedione ring can be formed through a cyclization reaction involving urea or thiourea with a suitable diketone.

    Final Coupling Reaction: The methoxyphenyl, indole, and pyrimidinedione intermediates are coupled together under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the pyrimidinedione moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-METHOXYPHENYL)-5-[(Z)-1-(1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE: Lacks the methyl group on the indole moiety.

    1-(3-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-OXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE: Contains an oxo group instead of a thioxo group.

Uniqueness

The presence of both methoxyphenyl and indole groups, along with the thioxodihydropyrimidinedione core, makes 1-(3-METHOXYPHENYL)-5-[(Z)-1-(1-METHYL-1H-INDOL-3-YL)METHYLIDENE]-2-THIOXODIHYDRO-4,6(1H)-PYRIMIDINEDIONE unique. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

(5Z)-1-(3-methoxyphenyl)-5-[(1-methylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H17N3O3S/c1-23-12-13(16-8-3-4-9-18(16)23)10-17-19(25)22-21(28)24(20(17)26)14-6-5-7-15(11-14)27-2/h3-12H,1-2H3,(H,22,25,28)/b17-10-

InChI Key

AISIGWPPWNAELV-YVLHZVERSA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)OC

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)N(C3=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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